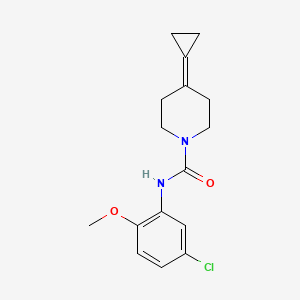
N-(5-chloro-2-méthoxyphényl)-4-cyclopropylidènepipéridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds that involve arylcarbamothioyl and cyclohexanecarboxamide derivatives, as well as cyclopropane-1-carboxamide derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, which include different aryl substituents such as phenyl and methoxyphenyl groups . Another related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized through a multi-step process starting from commercially available precursors, involving nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . These methods could potentially be adapted for the synthesis of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This level of structural detail provides insights into the conformational stability and potential reactivity of the compound. Similar analysis techniques would likely be employed to elucidate the molecular structure of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. The presence of arylcarbamothioyl groups, as seen in the synthesized derivatives, suggests potential for further chemical modifications and reactivity towards nucleophiles . The cyclopropane ring, as seen in the related compound , is known for its ring strain, which can lead to interesting chemical reactions under certain conditions. The specific reactivity patterns of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide would need to be studied in detail to understand its unique chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by a combination of spectroscopic and analytical techniques. For instance, IR spectroscopy and 1H-NMR spectroscopy were used to characterize the synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives . The target compound in another study was confirmed by 1H NMR and MS spectrum . These techniques would be essential in determining the physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide, such as solubility, melting point, and stability.
Applications De Recherche Scientifique
Inhibition de l'insuline et du récepteur de type insuline
PQ-401 supprime l'autophosphorylation du récepteur de croissance analogue à l'insuline (IGF-IR) avec une valeur de CI50 de 12 μM. En inhibant l'IGF-IR, il perturbe les voies de signalisation en aval impliquées dans la croissance et la prolifération cellulaires. Notamment, PQ-401 a démontré son efficacité contre les cellules cancéreuses du sein MCF-7 in vitro et in vivo .
Polymères antimicrobiens
Les polymères antimicrobiens à base de pipérazine ont suscité un intérêt en raison de leur activité à large spectre. PQ-401, lorsqu'il est incorporé dans des structures polymères, améliore leurs propriétés antimicrobiennes. Les chercheurs ont synthétisé des polymères de polytétrahydrofurane fonctionnalisés par des azétidiniums en couplant PQ-401 avec du polytétrahydrofurane aminotélechelique. Ces polymères présentent des effets antimicrobiens puissants .
Activité antioxydante
Le composé 3 de la série des thiosemicarbazides (apparenté à PQ-401) et le composé 15 des dérivés du 1,2,4-triazole ont montré une excellente activité antioxydante dans diverses analyses. Le potentiel antioxydant de PQ-401 le rend pertinent pour lutter contre les maladies liées au stress oxydatif .
Cristallographie et structures supramoléculaires
La structure cristalline de PQ-401 (N-(5-chloro-2-hydroxy-phényl)-acétamide) révèle des liaisons hydrogène classiques, des interactions CH–O, des interactions CH3–O et un empilement π···π. Ces interactions contribuent à des réseaux de plus grande dimension dans le réseau cristallin. La compréhension de ces architectures supramoléculaires aide à concevoir de nouveaux cristaux avec des propriétés spécifiques .
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-21-15-5-4-13(17)10-14(15)18-16(20)19-8-6-12(7-9-19)11-2-3-11/h4-5,10H,2-3,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZJHMZRKMPSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)
![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)

![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)
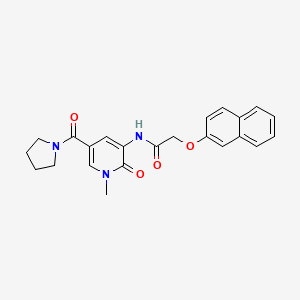
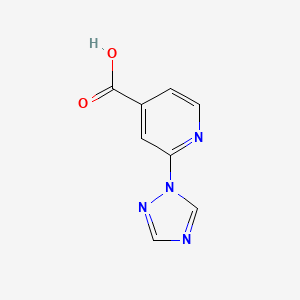
![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
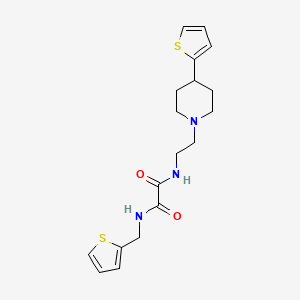
![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)
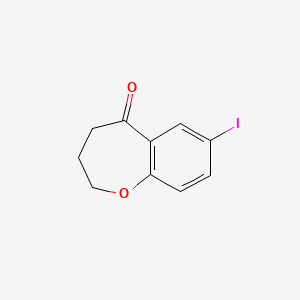
![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

